methyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Overview
Description
Methyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been synthesized and studied for their potential pharmacological properties .
Mode of Action
The compound is synthesized by condensing dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in anticonvulsant, cardiotonic, and vasorelaxant activities .
Result of Action
Similar compounds have shown potential pharmacological properties, suggesting that this compound may also have significant biological effects .
Action Environment
The synthesis of the compound is environmentally friendly and proceeds under mild reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves a multi-component reaction. One common method is the one-pot synthesis, which involves the reaction of substituted aromatic aldehydes, dimedone, and malononitrile in the presence of a base such as potassium tertiary butoxide and tetrahydrofuran (THF) in methanol as a solvent at room temperature . Another method involves the use of a DBU-catalyzed reaction of 1H-pyrazole-5-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and ethyl 2-cyanoacetate at 60–65°C in ethanol for 60–90 minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, focusing on environmentally friendly solvents and catalysts to achieve high yields and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of chromene derivatives .
Scientific Research Applications
Methyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-5,6,7,8-tetrahydro-5-oxo-4-phenyl-7,7-dimethyl-4H-benzo–pyran-3-carbonitrile
Uniqueness
Methyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methyl ester group enhances its solubility and potential for further chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
methyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-chromene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(2)9-12(21)15-13(10-19)24-17(20)16(18(22)23-3)14(15)11-7-5-4-6-8-11/h4-8,14H,9-10,20H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNOTWAEVQQITB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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